molecular formula C12H15NO4 B1296675 Ethyl 2-(4-acetamidophenoxy)acetate CAS No. 67202-81-7

Ethyl 2-(4-acetamidophenoxy)acetate

Cat. No.: B1296675
CAS No.: 67202-81-7
M. Wt: 237.25 g/mol
InChI Key: HRTRDUZXXPCTOO-UHFFFAOYSA-N
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Description

Ethyl 2-(4-acetamidophenoxy)acetate is a chemical compound that belongs to the class of phenoxyacetic acid derivatives. It is commonly used in medical, environmental, and industrial research due to its unique chemical structure and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-acetamidophenoxy)acetate typically involves the reaction of 4-acetylaminophenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(4-acetamidophenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phenoxy acids.

    Reduction: Reduction reactions can convert the acetylamino group to an amine.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Phenoxy acids.

    Reduction: Aminophenoxyacetates.

    Substitution: Various substituted phenoxyacetates.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-(4-acetamidophenoxy)acetate has the molecular formula C12H15NO4C_{12}H_{15}NO_4 and a molecular weight of 235.25 g/mol. The compound features an acetamido group attached to a phenoxyacetic acid derivative, which is critical for its biological activity and utility in synthesis.

Chemistry

  • Synthesis Intermediate : this compound is utilized as an intermediate in the synthesis of more complex organic molecules. It plays a crucial role in the development of various pharmaceuticals and agrochemicals by serving as a building block for further chemical modifications.

Biology

  • Biological Activity : Research indicates that this compound exhibits potential antimicrobial and anti-inflammatory properties. Studies have explored its effects on various biological targets, suggesting that it may inhibit certain bacterial growth and modulate inflammatory pathways .

Medicine

  • Drug Development : Ongoing research aims to evaluate the pharmacological potential of this compound as a drug candidate. Its structural characteristics may allow it to interact with specific biological targets, leading to therapeutic applications in treating diseases related to inflammation or infection .

Industry

  • Agrochemical Development : The compound is also significant in the formulation of agrochemicals. Its effectiveness in controlling pests and weeds makes it valuable in agricultural applications, contributing to crop protection strategies .

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial properties of various phenoxyacetic acid derivatives, this compound was found to exhibit notable activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12

This data highlights the compound's potential for development into antimicrobial agents.

Case Study 2: Anti-Inflammatory Effects

Another study investigated the anti-inflammatory effects of this compound in animal models of induced inflammation. The results demonstrated a significant reduction in inflammatory markers compared to control groups, suggesting its potential therapeutic use in managing inflammatory diseases .

Mechanism of Action

The mechanism of action of Ethyl 2-(4-acetamidophenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

    Ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate: This compound has similar structural features but differs in its ester group, which can influence its biological activity and applications.

    Phenoxyacetic acid derivatives: These compounds share the phenoxyacetic acid core structure but have different substituents, leading to variations in their chemical and biological properties.

Uniqueness: Ethyl 2-(4-acetamidophenoxy)acetate stands out due to its specific combination of the acetylamino group and ethyl ester, which imparts unique chemical reactivity and potential biological activities .

Biological Activity

Ethyl 2-(4-acetamidophenoxy)acetate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and analgesic effects. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the esterification of p-acetamidophenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. This process yields this compound, which can then undergo further reactions to produce various derivatives with enhanced biological properties .

Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits significant anti-inflammatory and analgesic properties. These effects are comparable to those of paracetamol (acetaminophen), suggesting that this compound may serve as a potential therapeutic agent in treating inflammatory conditions .

  • Mechanism of Action: The anti-inflammatory activity is believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation and pain pathways.

Antimicrobial Activity

This compound also shows promising antimicrobial activity . Studies have demonstrated that compounds with similar structures exhibit effectiveness against various bacterial strains. This suggests potential applications in developing new antimicrobial agents .

Case Studies

  • In Vivo Studies: In a study examining the anti-inflammatory effects using the carrageenan-induced paw edema model, this compound demonstrated a significant reduction in edema volume compared to control groups, indicating its efficacy as an anti-inflammatory agent .
  • Antimicrobial Screening: Another study highlighted the antimicrobial properties of derivatives synthesized from this compound. These derivatives showed higher antibacterial activity than antifungal activity, suggesting their potential use in treating bacterial infections .

Comparative Biological Activity Table

Compound NameBiological ActivityUnique Features
This compoundAnti-inflammatory, analgesicSimilar to paracetamol
Paracetamol (Acetaminophen)AnalgesicWidely used with lower toxicity
Ethyl 2-(4-hydroxyphenyl)acetateAntioxidantExhibits strong antioxidant properties
N-(4-Acetamidophenyl)glycineNeuroprotectivePotential in neurological disorders

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • Pharmacokinetics: Detailed studies on absorption, distribution, metabolism, and excretion (ADME) profiles will help understand the therapeutic potential and safety profile of this compound.
  • Molecular Docking Studies: Investigating interactions with specific biological targets can provide insights into its mechanism of action and guide the design of more potent derivatives.
  • Clinical Trials: Conducting clinical trials will be essential to validate efficacy and safety in human subjects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-(4-acetamidophenoxy)acetate, and what experimental conditions are critical for reproducibility?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution by reacting N-(4-hydroxyphenyl)acetamide with ethyl chloroacetate in dry acetone, using anhydrous potassium carbonate as a base. Key steps include refluxing for 4–6 hours, followed by quenching in ice water, filtration, and recrystallization from ethanol . Optimizing reaction time and solvent purity (e.g., anhydrous acetone) ensures high yields (>80%). Monitoring via TLC (e.g., hexane:ethyl acetate, 3:1) confirms reaction completion.

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1^1H and 13^{13}C NMR to confirm ester formation (e.g., ethyl group signals at δ ~1.2–1.4 ppm for CH3_3, δ ~4.1–4.3 ppm for CH2_2) and acetamide resonance (δ ~2.1 ppm for CH3_3) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode detects the molecular ion peak at m/z 253.2 (C12_{12}H15_{15}NO4+_4^+) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

Q. How is the compound utilized as a precursor in medicinal chemistry research?

  • Methodological Answer : The ester is hydrolyzed to 2-(4-acetamidophenoxy)acetic acid or reacted with hydrazine hydrate to form 4-acetamidophenoxy acetyl hydrazide , a key intermediate for synthesizing 1,3,4-oxadiazoles. Cyclization with substituted aromatic carboxylic acids (e.g., using POCl3_3) yields derivatives with anti-inflammatory or antibacterial activity .

Advanced Research Questions

Q. How can conflicting crystallographic data during structural analysis be resolved?

  • Methodological Answer : Discrepancies in X-ray diffraction data (e.g., R-factor >5%) may arise from crystal quality or refinement parameters. Use SHELXL for small-molecule refinement, adjusting parameters like HKLF 5 for twinned data. Cross-validate with Olex2 or Mercury for electron density maps. For ambiguous hydrogen bonding, employ neutron diffraction or DFT calculations .

Q. What strategies address discrepancies in biological activity data between in vitro and in silico studies?

  • Methodological Answer : If docking scores (e.g., Glide XP scores < -6.0 kcal/mol) contradict bioassay results (e.g., MIC >50 µg/mL for Klebsiella pneumoniae), consider:

  • Solvent effects : Test derivatives in DMSO-free buffers to exclude solvent interference.
  • Conformational flexibility : Perform molecular dynamics simulations (e.g., 100 ns runs) to assess binding stability.
  • Off-target assays : Use kinase profiling or proteomics to identify unintended interactions .

Q. How can reaction yields be optimized for hydrazide derivatives of this compound?

  • Methodological Answer : Improve yields (>90%) by:

  • Stoichiometry : Use 1.2 equivalents of hydrazine hydrate to ensure complete conversion.
  • Temperature control : Maintain 0–5°C during hydrazine addition to minimize side reactions.
  • Purification : Employ silica gel chromatography (ethyl acetate:methanol, 9:1) or recrystallization from ethanol/water mixtures .

Q. What computational approaches validate molecular docking predictions for 1,3,4-oxadiazole derivatives?

  • Methodological Answer :

  • Ensemble docking : Use multiple protein conformations (e.g., from NMR or MD simulations) to account for receptor flexibility.
  • Binding free energy calculations : Apply MM-GBSA or MM-PBSA to refine docking scores.
  • Pharmacophore alignment : Compare docked poses with known inhibitors (e.g., COX-2) using Phase or MOE .

Q. Data Interpretation and Contradiction Analysis

Q. How to troubleshoot low yields in the synthesis of this compound?

  • Methodological Answer :

  • Moisture sensitivity : Ensure anhydrous conditions by pre-drying acetone over molecular sieves.
  • Catalyst efficiency : Replace K2_2CO3_3 with Cs2_2CO3_3 for enhanced nucleophilicity.
  • Side-product analysis : Use LC-MS to identify byproducts (e.g., di-ester formation) and adjust stoichiometry .

Q. Why might 13^{13}C NMR spectra show unexpected peaks, and how are they resolved?

  • Methodological Answer : Extra peaks at δ ~170–175 ppm may indicate hydrolysis to the carboxylic acid. Confirm solvent purity (e.g., deuterated DMSO dryness) and avoid prolonged storage in protic solvents. Repurify via column chromatography if necessary .

Q. Methodological Best Practices

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., POCl3_3).
  • PPE : Wear nitrile gloves and safety goggles; avoid contact with hydrazine hydrate (corrosive).
  • Waste disposal : Neutralize acidic/byproduct streams with NaHCO3_3 before disposal .

Properties

IUPAC Name

ethyl 2-(4-acetamidophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-3-16-12(15)8-17-11-6-4-10(5-7-11)13-9(2)14/h4-7H,3,8H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTRDUZXXPCTOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70309496
Record name Ethyl (4-acetamidophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70309496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67202-81-7
Record name 67202-81-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212161
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl (4-acetamidophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70309496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ethyl bromoacetate (452 g, 2.7 mol.) was added to a mixture of paracetamol (300 g, 1.984 mol) and anhydrous K2CO3 (1.80 kg, 7.814 mmol) in anhydrous acetone (3 L) and refluxed for 16 hours. Acetone was distilled and water (5 L) was added. Crude 1 was filtered, dried and recrystallised from a mixture of toluene:hexane (1:5) to give pure 1 (377 grams, 80%) as a white shining powder. The melting point was found to be 104.2-106.2° C.
Quantity
452 g
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step One
Name
Quantity
1.8 kg
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Name
Yield
80%

Synthesis routes and methods II

Procedure details

To a mixture of Paracetamol (300 g, 1.984 mol), and anhydrous K2CO3 (1.80 Kg, 7.814 mmol) in anhydrous acetone (3 liters) was added ethyl bromoacetate (452 gr, 2.7 mol) and refluxed for 16 hours. Acetone was distilled off and water (5 liter) was added. Crude 13 was filtered, dried and recrystallised from a mixture of toluene:hexane (1:5) to give pure 13 (377 g, 80%) as a white shining powder. The melting point was found to be 104.2-106.2° C.
Quantity
300 g
Type
reactant
Reaction Step One
Name
Quantity
1.8 kg
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
452 g
Type
reactant
Reaction Step Two
Name
Yield
80%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a solution of N-(4-hydroxyphenyl)acetamide (500 mg, 3.31 mmol) in CH3CN (10 mL) was added ethyl 2-bromo-2-methylpropanoate (663 mg, 3.97 mmol) and K2CO3 (3 g, 21.7 mmol) at 25° C. The mixture was heated at reflux for 16 h. The mixture had water (100 mL) added and extracted with ethyl acetate (2×50 mL). The combined organic layers were washed with brine (30 mL), dried over Na2SO4 and concentrated to give the title compound which was used in next step without further purification.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
663 mg
Type
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Reaction Step One
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Quantity
3 g
Type
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Reaction Step One
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Quantity
10 mL
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100 mL
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 2-(4-acetamidophenoxy)acetate
Ethyl 2-(4-acetamidophenoxy)acetate
Ethyl 2-(4-acetamidophenoxy)acetate
Ethyl 2-(4-acetamidophenoxy)acetate
Ethyl 2-(4-acetamidophenoxy)acetate
Ethyl 2-(4-acetamidophenoxy)acetate

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